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Compound of Interest

Compound Name: Quinoxaline-6-carbaldehyde

Cat. No.: B160717

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug
Development Professionals

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring,
represents a "privileged scaffold” in medicinal chemistry. While rarely found in nature, synthetic
guinoxaline derivatives are integral components of numerous pharmacologically active agents,
including antibiotics and anticancer drugs. The structural rigidity and the presence of two
nitrogen atoms in the pyrazine ring allow for a multitude of interactions with biological targets,
making it a cornerstone for the design of novel therapeutics. Quinoxaline-6-carbaldehyde, the
subject of this guide, is a key derivative where a reactive aldehyde group is positioned on the
benzene ring, serving as a versatile synthetic handle for extensive chemical modification and
drug development.

Core Physicochemical Properties of Quinoxaline-6-
carbaldehyde

A thorough understanding of the fundamental properties of a starting material is critical for its
effective use in synthesis and development. Quinoxaline-6-carbaldehyde is typically a solid at
room temperature, with solubility characteristics that dictate its handling and reaction
conditions.
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Identity and Structure

o |[UPAC Name: quinoxaline-6-carbaldehyde

Synonyms: 6-Quinoxalinecarboxaldehyde

CAS Number: 130345-50-5

Molecular Formula: CoHeN20

Molecular Weight: 158.16 g/mol

e Chemical Structure:

Image Source: PubChem CID 763958

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of Quinoxaline-6-
carbaldehyde, which are essential for planning experimental work, including reaction setup,
solvent selection, and purification strategies.
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Property Value | Description Source(s)
Appearance White to pale yellow solid
Melting Point 130-131 °C

Soluble in polar organic

solvents like Methanol, THF,

Solubility o N
and DMSO. Limited solubility
in water.

Purity Typically 297%

Spectroscopic Characterization

Structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides
an unambiguous fingerprint of the molecule. The following data represent the characteristic
spectral features of Quinoxaline-6-carbaldehyde.
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Technique Data Interpretation Source(s)
The sharp singlet at
10.28 ppm is
0 10.28 (s, 1H, CHO), characteristic of the
9.09 (m, 2H, aldehyde proton. The
NCH=CHN), 8.71 (s, signals between 8.22
1H NMR
1H, Ar-H), 8.22 (m, and 9.09 ppm
2H, Ar-H) (Solvent: correspond to the five
DMSO-ds) protons on the
quinoxaline ring
system.
The downfield signal
at 192.9 ppm confirms
the presence of the
5 192.9 (CHO), 147.2,
carbonyl carbon of the
145.4,144.5, 139.7,
aldehyde. The
13C NMR 133.5,131.2, 130.3, o _
_ remaining signals
129.6 (Aromatic C) )
correspond to the nine
(Solvent: DMSO-ds) o
distinct carbon atoms
of the aromatic
quinoxaline core.
The exact mass
corresponds to the
Molecular lon [M]*: molecular formula
Mass Spec. o
158.0480 m/z CoHeN20, confirming
the compound's
identity.
Characteristic peaks These absorption
for C=0 (aldehyde) bands are indicative of
stretch (~1700 cm™1), the key functional
C=N stretch (~1620 roups present: the
FT-IR ( groups p

cm~1), aromatic C=C
stretch (1600-1450
cm~1), and C-H
stretch (~3050 cm™1).

aldehyde carbonyl,
the pyrazine imine
bonds, and the

aromatic rings.
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Synthesis and Mechanistic Insights

The synthesis of Quinoxaline-6-carbaldehyde can be approached through various routes.
One well-documented method involves a multi-step pathway starting from readily available
precursors. The choice of this pathway is dictated by factors such as starting material cost,
scalability, and overall yield.

Key Synthetic Strategy: A Multi-Step Approach

A robust synthesis begins with 4-chloro-2-nitroaniline and proceeds through nitration, reduction,
cyclization, and finally, conversion of a chloro-substituent to the target aldehyde. This approach
provides a reliable method for obtaining the desired product with consistent quality.

Detailed Experimental Protocol

This protocol is based on the multi-stage synthesis reported by Pai, N. R., et al. (2011). Each
stage represents a distinct chemical transformation, requiring careful control of reaction
conditions to ensure high yield and purity.

Stage | & II: Acetylation and Nitration

» Rationale: The initial acetylation of p-chloroaniline protects the amino group, directing the
subsequent nitration to the ortho position due to the ortho, para-directing nature of the
acetamido group.

e Procedure: p-Chloroaniline is acetylated using acetic acid. The resulting N-(4-
chlorophenyl)acetamide is then nitrated to yield N-(4-chloro-2-nitrophenyl)acetamide.

Stage Il & IV: Deacetylation and Reduction

o Rationale: The acetyl protecting group is removed to liberate the amine. The nitro group is
then reduced to an amine, furnishing the required 1,2-diamine functionality for the
subsequent cyclization.

e Procedure: The acetamide is hydrolyzed to give 4-chloro-2-nitroaniline. This intermediate is
then reduced, for example using a reducing agent like SnCl2/HCI or catalytic hydrogenation,
to produce 4-chlorobenzene-1,2-diamine.
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Stage V: Quinoxaline Ring Formation

» Rationale: This is the core cyclization step. The 1,2-diamine undergoes a condensation
reaction with a 1,2-dicarbonyl compound, in this case, glyoxal, to form the heterocyclic
quinoxaline ring system. This is a classic and highly efficient method for constructing
quinoxalines.

e Procedure: 4-chlorobenzene-1,2-diamine is reacted with glyoxal in a suitable solvent to yield

6-chloroquinoxaline.
Stage VI: Conversion to Quinoxaline-6-carbaldehyde

o Rationale: The final step involves the conversion of the chloro group into the aldehyde. This
can be achieved through various methods, such as palladium-catalyzed carbonylation

reactions.

e Procedure: 6-chloroquinoxaline is subjected to a carbonylation reaction to afford the final
product, Quinoxaline-6-carbaldehyde.

Synthesis Workflow Diagram

Hydrolysis, Condensation

lation,
p-Chloroaniline Nitration N-(4-chloro-2-nitropt ) Reduction 4-chlorobenzene-1,2-diamine Glyoxal 6-chloroquinoxaline Carbonylation Quinoxaline-6-carbaldehyde

Click to download full resolution via product page

A multi-stage synthesis route to Quinoxaline-6-carbaldehyde.

Reactivity Profile and Derivative Synthesis

The synthetic utility of Quinoxaline-6-carbaldehyde stems primarily from the reactivity of its
aldehyde group. This functionality serves as an electrophilic site, enabling a wide array of
carbon-carbon and carbon-nitrogen bond-forming reactions.

The Role of the Aldehyde Functionality
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The aldehyde group is a gateway to a vast chemical space. It readily participates in reactions
such as:

e Reductive Amination: To form various amine derivatives.
» Wittig Reaction: To generate alkenylquinoxalines.

o Oxidation: To produce Quinoxaline-6-carboxylic acid.

e Reduction: To yield (Quinoxalin-6-yl)methanol.

o Condensation Reactions: With active methylene compounds to form chalcones and other
a,B-unsaturated systems.

Example Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, used to form
C=C bonds by reacting a carbonyl compound with an active methylene compound, typically
catalyzed by a weak base like piperidine or pyridine. This reaction is exceptionally valuable in
drug discovery for linking different molecular fragments.

Mechanism Rationale: The base catalyst deprotonates the active methylene compound (e.qg.,
malononitrile) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic
carbonyl carbon of Quinoxaline-6-carbaldehyde. A subsequent dehydration step, often
occurring spontaneously, yields the final a,3-unsaturated product.

Reactants

Reaction
Quinoxaline-6-carbaldehyde Product

Base
( a,B-Unsaturated j
e

Nucleophilic Catalyst
| Attack kQuinoxaIine Derivativ

Active Methylene
Compound (e.g., Malononitrile)

Dehydration
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Workflow for a Knoevenagel condensation reaction.

Applications in Research and Development

Quinoxaline-6-carbaldehyde is not an end product but a critical intermediate. Its value lies in
its ability to be transformed into more complex molecules with significant biological or material
properties.

Central Role in Medicinal Chemistry

The quinoxaline scaffold is associated with a broad spectrum of pharmacological activities.
Derivatives synthesized from Quinoxaline-6-carbaldehyde are investigated for numerous
therapeutic applications:

» Anticancer Agents: Many quinoxaline derivatives function as kinase inhibitors, crucial for
controlling cell growth and proliferation in tumors.

o Antimicrobial Activity: The compound itself has shown bacteriostatic and bactericidal
properties. It serves as a starting point for novel antibiotics targeting various pathogenic
bacteria.

 Antiviral and Anti-inflammatory Properties: The versatile nature of the quinoxaline ring has
led to its incorporation into compounds with a wide range of other biological activities.

Applications in Materials Science

Beyond pharmaceuticals, Quinoxaline-6-carbaldehyde is utilized in the development of
advanced materials:

o Fluorescent Probes: Its heterocyclic structure can be incorporated into larger systems used
for biological imaging.

» Organic Electronics: Quinoxaline-based materials are explored for use in applications like
organic light-emitting diodes (OLEDS).

e Polymers and Coatings: The compound's unique chemical properties can enhance the
performance characteristics of specialty polymers.
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Safety, Handling, and Storage

Adherence to safety protocols is hon-negotiable in a research environment. Quinoxaline-6-
carbaldehyde possesses hazards that require careful management.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:
e H302: Harmful if swallowed.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Recommended Handling Procedures

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust or vapors.

» Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with
side-shields, chemical-resistant gloves, and a lab coat.

o Handling: Avoid formation of dust. Prevent contact with skin, eyes, and clothing. Wash hands
thoroughly after handling.

Storage Conditions

o Temperature: Store in a cool, dry place, typically at 2-8°C.

o Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent
degradation from air or moisture.

o Container: Keep the container tightly closed.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to Quinoxaline-6-
carbaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b160717#quinoxaline-6-carbaldehyde-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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